molecular formula C9H18O B13578663 Rac-(1r,2r)-2-propylcyclohexan-1-ol

Rac-(1r,2r)-2-propylcyclohexan-1-ol

Cat. No.: B13578663
M. Wt: 142.24 g/mol
InChI Key: VZBNUCDUQJCIDP-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(1r,2r)-2-Propylcyclohexan-1-ol is a chiral cyclohexanol derivative characterized by a trans-configuration of the hydroxyl and propyl substituents at the 1- and 2-positions of the cyclohexane ring . This compound serves as a versatile chiral building block and key intermediate in scientific research for the synthesis of more complex organic molecules . The most common synthetic route involves the stereoselective reduction of the corresponding ketone precursor, 2-propylcyclohexanone (CAS 94-65-5) . This transformation can be achieved using hydride reducing agents like sodium borohydride (NaBH 4 ) or lithium aluminum hydride (LiAlH 4 ), or via catalytic hydrogenation using catalysts such as Palladium on Carbon (Pd/C) . These methods yield the racemic mixture of the (1r,2r)-trans isomer, with the stereochemical purity verifiable by techniques like chiral chromatography . In the laboratory, this cyclohexanol derivative undergoes various chemical reactions typical of secondary alcohols. It can be oxidized back to 2-propylcyclohexanone, or the hydroxyl group can be functionalized through substitution reactions to form derivatives such as 2-propylcyclohexyl chloride . Its applications span across chemistry, biology, and industry. It is studied for its potential interactions with enzymes and receptors in biological systems and is used in the production of fragrances, flavors, and other fine chemicals . Attention: For research use only. Not for human or veterinary use.

Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

(1R,2R)-2-propylcyclohexan-1-ol

InChI

InChI=1S/C9H18O/c1-2-5-8-6-3-4-7-9(8)10/h8-10H,2-7H2,1H3/t8-,9-/m1/s1

InChI Key

VZBNUCDUQJCIDP-RKDXNWHRSA-N

Isomeric SMILES

CCC[C@@H]1CCCC[C@H]1O

Canonical SMILES

CCCC1CCCCC1O

Origin of Product

United States

Preparation Methods

Reduction of 2-Propylcyclohexanone

The most common synthetic route to this compound involves the reduction of the corresponding ketone, 2-propylcyclohexanone. This ketone can be synthesized via alkylation or other cyclohexanone functionalization methods, but the key step is the stereoselective reduction to the alcohol.

Parameter Details
Starting Material 2-Propylcyclohexanone
Reducing Agents Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Solvents Tetrahydrofuran (THF), Ethanol
Temperature Range 0 to 25 °C
Reaction Time 1 to 4 hours
Stereochemistry Yields racemic mixture of (1r,2r)-trans isomer
Purification Column chromatography, recrystallization

Mechanism: The hydride ion from NaBH4 or LiAlH4 attacks the carbonyl carbon of 2-propylcyclohexanone, leading to the formation of the corresponding cyclohexanol with trans stereochemistry due to steric and electronic factors controlling the approach of the hydride.

Catalytic Hydrogenation of 2-Propylcyclohexanone

Industrial-scale synthesis often employs catalytic hydrogenation:

Parameter Details
Catalyst Palladium on carbon (Pd/C), Raney Nickel
Hydrogen Pressure 1 to 5 atm
Solvent Ethanol, Methanol, or other protic solvents
Temperature Room temperature to 50 °C
Reaction Time Several hours
Product Purification Distillation, recrystallization

This method provides efficient conversion with good yields. The metal catalyst facilitates the addition of hydrogen across the carbonyl group, reducing it to the alcohol while maintaining the trans stereochemistry due to the cyclohexane ring conformation.

Stereoselective Synthesis via Enol Catalysis and α-Hydroxylation

Advanced research has explored enol catalysis for the direct α-hydroxylation of cyclic α-branched ketones, which could be adapted for 2-propylcyclohexanone derivatives:

  • Using bifunctional organocatalysts, α-hydroxylation can be performed enantioselectively.
  • Reagents such as nitrosobenzene or diazocarboxylates facilitate α-hydroxylation.
  • This method potentially allows for stereochemical control beyond racemic mixtures.

While specific data for this compound are limited, the methodology suggests a route to enantioenriched products by direct oxidation of ketone precursors.

Reaction Conditions and Analytical Data

Typical Reduction Reaction Setup

Step Description
Dissolution Dissolve 2-propylcyclohexanone in dry THF or ethanol under inert atmosphere
Cooling Cool solution to 0 °C to control reaction rate
Addition of Reducing Agent Add NaBH4 portion-wise to avoid excessive heat
Stirring Stir for 2–4 hours at room temperature
Quenching Quench with water or dilute acid to deactivate excess reducing agent
Extraction Extract product with organic solvent (e.g., ethyl acetate)
Drying Dry organic layer over anhydrous magnesium sulfate
Purification Purify by column chromatography or recrystallization

Spectroscopic Characterization

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Stereochemical Control
NaBH4 Reduction Mild conditions, readily available reagents Produces racemic mixture 75–90 Racemic
LiAlH4 Reduction Stronger reducing agent, faster reaction Requires strict anhydrous conditions 80–95 Racemic
Catalytic Hydrogenation Scalable, environmentally friendly (H2 gas) Requires catalyst handling, pressure equipment 85–95 Racemic or enantioselective with chiral catalyst
Enol Catalysis α-Hydroxylation Potential for enantioselectivity Complex catalyst design, less established Variable Enantioselective

Summary of Research Findings

  • The reduction of 2-propylcyclohexanone using sodium borohydride or lithium aluminum hydride remains the most straightforward and widely used method to prepare this compound.
  • Catalytic hydrogenation offers an industrially viable alternative with high yields and potential for scale-up.
  • Emerging organocatalytic methods provide avenues for enantioselective synthesis, though these are currently more experimental and less applied to this specific compound.
  • Purification typically involves chromatographic techniques or recrystallization, with stereochemical purity assessed by chiral chromatographic methods and spectroscopic analysis.
  • Reaction conditions such as temperature, solvent choice, and inert atmosphere are critical to maximizing yield and minimizing side reactions or racemization.

Chemical Reactions Analysis

Types of Reactions

Rac-(1r,2r)-2-propylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-propylcyclohexanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction of the compound can yield 2-propylcyclohexane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 2-propylcyclohexyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in THF or ethanol.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane (DCM).

Major Products

    Oxidation: 2-propylcyclohexanone.

    Reduction: 2-propylcyclohexane.

    Substitution: 2-propylcyclohexyl chloride.

Scientific Research Applications

Rac-(1r,2r)-2-propylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Rac-(1r,2r)-2-propylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects

  • Alkyl Chain Length : The propyl substituent in this compound likely confers intermediate lipophilicity compared to the butyl analog (C₁₀H₂₀O), which has higher hydrophobicity and lower solubility .
  • Functional Groups: Fluorine substituents (e.g., in 2-fluorocyclohexan-1-amine HCl) increase electronegativity and metabolic stability, making such compounds valuable in drug design . Methoxy groups (e.g., in (1R,2S)-2-methoxycyclohexan-1-ol) reduce hydrogen-bonding capacity, altering solubility and interaction with biological targets . Amino and difluoro groups (e.g., in rac-(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol HCl) enhance reactivity in nucleophilic substitutions, relevant to agrochemical synthesis .

Stereochemical Impact

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for rac-(1r,2r)-2-propylcyclohexan-1-ol, and how is stereochemical purity ensured?

    • Methodological Answer : The synthesis typically involves cyclopropanation reactions or stereoselective reduction of ketone precursors. For example, chiral catalysts (e.g., Ru-based complexes) can enforce stereochemical control during hydrogenation. Post-synthesis, stereochemical purity is verified using chiral HPLC or GC with chiral stationary phases . To minimize racemization, reactions should be conducted under inert atmospheres at controlled temperatures (e.g., 0–25°C) .

    Q. What spectroscopic techniques are recommended for characterizing this compound?

    • Methodological Answer :

    • NMR Spectroscopy : 1^1H and 13^13C NMR confirm molecular structure and stereochemistry via coupling constants (e.g., J1,2J_{1,2} for cyclohexanol chair conformations) .
    • IR Spectroscopy : Identifies hydroxyl (O-H stretch ~3200–3600 cm1^{-1}) and alkyl group vibrations .
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula .
    • X-ray Crystallography : Resolves absolute stereochemistry; SHELXT software automates structure determination from diffraction data .

    Q. What are the best practices for storing this compound to prevent degradation?

    • Methodological Answer : Store in sealed glass containers under inert gas (e.g., argon) at –20°C. Avoid exposure to light, moisture, and strong oxidizers. Stability tests via periodic HPLC analysis are recommended to detect degradation products .

    Q. What are the key steps in purifying this compound post-synthesis?

    • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Recrystallization from ethanol/water mixtures improves purity. Final purity (>95%) is confirmed by GC or HPLC .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in stereochemical assignments between NMR data and X-ray crystallography?

    • Methodological Answer : Discrepancies often arise from dynamic effects in solution (e.g., ring-flipping in cyclohexanol). Combine:

    • VT-NMR (variable-temperature NMR) to study conformational equilibria.
    • DFT Calculations (e.g., Gaussian software) to predict NMR chemical shifts for proposed stereoisomers.
    • Overhauser Effect (NOESY) to identify spatial proximity of protons in rigid conformers .

    Q. How to optimize reaction conditions to minimize diastereomer formation during synthesis?

    • Methodological Answer :

    • Catalyst Screening : Use enantioselective catalysts (e.g., Jacobsen’s Mn-salen catalysts for epoxidation).
    • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stereoselectivity in nucleophilic substitutions.
    • Temperature Control : Lower temperatures (–78°C) slow undesired pathways; monitor via in-situ IR .

    Q. What computational methods validate the compound’s interaction with biological targets?

    • Methodological Answer :

    • Molecular Docking : AutoDock Vina predicts binding modes to receptors (e.g., 5-HT₂C for neuroprotection).
    • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over nanosecond timescales.
    • QSAR Models : Correlate structural features (e.g., logP, steric bulk) with activity data from analogues .

    Q. What in vivo models are appropriate for evaluating the neuroprotective effects of this compound?

    • Methodological Answer :

    • Rodent Models : Middle cerebral artery occlusion (MCAO) in mice assesses ischemia-reperfusion injury mitigation.
    • Pharmacokinetics : LC-MS/MS quantifies plasma and brain concentrations post-administration.
    • Behavioral Assays : Morris water maze tests cognitive recovery in traumatic brain injury models .

    Data Contradiction Analysis

    Q. How to address conflicting bioactivity data between in vitro and in vivo studies?

    • Methodological Answer :

    • Metabolic Stability : Test hepatic microsome stability to identify rapid clearance (e.g., CYP450 metabolism).
    • Blood-Brain Barrier Penetration : Use PAMPA-BBB assays or in situ perfusion models.
    • Dose-Response Refinement : Adjust dosing regimens based on AUC (area under the curve) calculations .

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